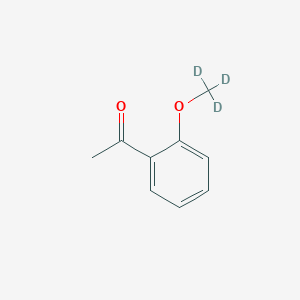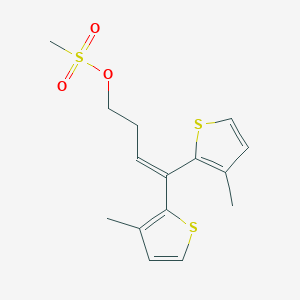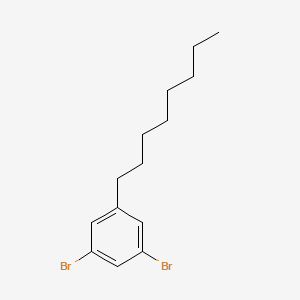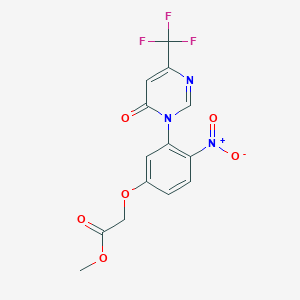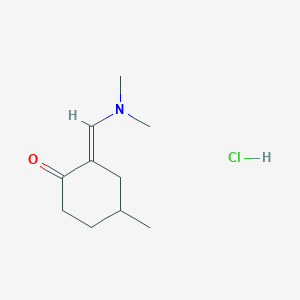
(2E)-2-(Dimethylaminomethylidene)-4-methylcyclohexan-1-one;hydrochloride
概要
説明
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, chemical stability, etc .科学的研究の応用
((2E)-2-(Dimethylaminomethylidene)-4-methylcyclohexan-1-one;hydrochloride)-DMMC-HCl is used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This makes it a useful tool for studying the effects of acetylcholine on the nervous system. Additionally, (this compound)-DMMC-HCl has been used to study the effects of calcium on cellular processes, as well as the effects of hormones on cell growth.
作用機序
The mechanism of action of ((2E)-2-(Dimethylaminomethylidene)-4-methylcyclohexan-1-one;hydrochloride)-DMMC-HCl is not fully understood. It is believed that the compound binds to the acetylcholinesterase enzyme, thus inhibiting its activity. Additionally, it has been suggested that (this compound)-DMMC-HCl may interfere with the binding of calcium to cell membranes, thus affecting calcium-dependent cellular processes.
Biochemical and Physiological Effects
(this compound)-DMMC-HCl has been shown to have a range of biochemical and physiological effects. In studies of the nervous system, it has been shown to inhibit the breakdown of the neurotransmitter acetylcholine, leading to increased levels of acetylcholine in the brain. This can lead to a range of effects, including increased alertness and improved memory. Additionally, (this compound)-DMMC-HCl has been shown to affect the activity of other enzymes, such as those involved in the metabolism of carbohydrates.
実験室実験の利点と制限
((2E)-2-(Dimethylaminomethylidene)-4-methylcyclohexan-1-one;hydrochloride)-DMMC-HCl has a number of advantages as a reagent in laboratory experiments. It is relatively inexpensive to produce, and can be synthesized in a relatively short time. Additionally, it is relatively stable, and can be stored for long periods of time without significant degradation. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, and must be dissolved in dimethylformamide or other organic solvents. Additionally, it is a relatively weak inhibitor of acetylcholinesterase, and may not be suitable for some experiments.
将来の方向性
There are a number of potential future directions for research involving ((2E)-2-(Dimethylaminomethylidene)-4-methylcyclohexan-1-one;hydrochloride)-DMMC-HCl. One potential area of research is the development of more potent inhibitors of acetylcholinesterase, which could be used to study the effects of acetylcholine on the nervous system in greater detail. Additionally, further studies could be conducted to explore the effects of (this compound)-DMMC-HCl on other enzymes, as well as its potential effects on other cellular processes. Finally, further studies could be conducted to explore the potential therapeutic applications of (this compound)-DMMC-HCl, such as its potential use as a drug for the treatment of neurological disorders.
Safety and Hazards
特性
IUPAC Name |
(2E)-2-(dimethylaminomethylidene)-4-methylcyclohexan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c1-8-4-5-10(12)9(6-8)7-11(2)3;/h7-8H,4-6H2,1-3H3;1H/b9-7+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEAXRWNJDCRDE-BXTVWIJMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C(=CN(C)C)C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC(=O)/C(=C/N(C)C)/C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B1458948.png)
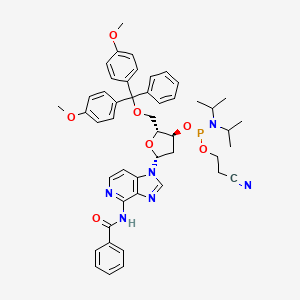


![9-Fluoro-11H-benzo[a]carbazole](/img/structure/B1458954.png)
![2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B1458955.png)
